molecular formula C13H11IO2 B13665216 Ethyl 2-iodo-1-naphthoate

Ethyl 2-iodo-1-naphthoate

Cat. No.: B13665216
M. Wt: 326.13 g/mol
InChI Key: BWCHMLLQLGTDCM-UHFFFAOYSA-N
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Description

Ethyl 2-iodo-1-naphthoate is a valuable chemical building block in organic and medicinal chemistry research. Its primary research application is as a synthetic intermediate in the preparation of cannabinoid receptor ligands. Studies have shown that 1-alkyl-3-(1-naphthoyl)indoles, which can be synthesized from iodinated naphthoic acid derivatives, are potent ligands for the CB1 and CB2 cannabinoid receptors . These compounds are crucial for developing structure-activity relationships (SAR) at these receptors, with certain iodo-substituted analogs demonstrating a desirable combination of low CB1 affinity and good CB2 affinity, making them selective tools for pharmacological studies . The iodine atom on the naphthalene ring makes the compound an excellent substrate for further functionalization via metal-catalyzed cross-coupling reactions, a common strategy for creating diverse chemical libraries . Researchers utilize this compound to investigate the steric and electronic effects of substituents on the naphthoyl moiety of cannabimimetic indoles, thereby contributing to the understanding of ligand-receptor interactions . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H11IO2

Molecular Weight

326.13 g/mol

IUPAC Name

ethyl 2-iodonaphthalene-1-carboxylate

InChI

InChI=1S/C13H11IO2/c1-2-16-13(15)12-10-6-4-3-5-9(10)7-8-11(12)14/h3-8H,2H2,1H3

InChI Key

BWCHMLLQLGTDCM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC2=CC=CC=C21)I

Origin of Product

United States

Decarboxylative Halogenation Pathways for Aryl Iodide Formation

Mechanistic Studies of Decarboxylative Iodination

The Hunsdiecker reaction is a well-established method for the decarboxylative halogenation of carboxylic acids. chemistry-reaction.com The reaction is believed to proceed through a radical chain mechanism. organic-chemistry.org The process commences with the formation of a silver salt of the carboxylic acid, which must typically be pure and dry for high yields. alfa-chemistry.com This silver carboxylate reacts with elemental iodine to generate a highly unstable acyl hypohalite intermediate. chemistry-reaction.comnih.gov

The key steps in the proposed mechanism are as follows:

Intermediate Formation : The silver salt of the naphthoic acid reacts with iodine, precipitating silver iodide and forming an acyl hypohalite.

Homolytic Cleavage : The oxygen-iodine bond in the acyl hypohalite is weak and undergoes homolysis, breaking apart to form an acyloxy radical. alfa-chemistry.com

Decarboxylation : The resulting acyloxy radical is unstable and readily loses a molecule of carbon dioxide (CO₂) to produce a naphthyl radical.

Propagation : The naphthyl radical then abstracts an iodine atom from another molecule of the acyl hypohalite or from elemental iodine to form the final iodo-naphthalene product and propagate the radical chain. chemistry-reaction.com

While this mechanism is widely accepted for aliphatic acids, the pathway for aromatic acids can be more ambiguous and prone to competing side reactions. acs.org A notable variant is the Cristol-Firth modification, which allows for the direct use of the free carboxylic acid with mercuric oxide (HgO) and a halogen, avoiding the need to isolate the potentially sensitive silver salt. nih.gov

Advanced and Sustainable Synthetic Strategies for Aryl Iodides

Given the limitations of classical methods, significant research has focused on developing more robust, selective, and sustainable strategies for the synthesis of aryl iodides, including iodo-naphthalenes. These advanced methods often employ transition-metal catalysis, metal-free conditions, electrochemistry, or flow chemistry to achieve higher efficiency and broader substrate scope.

Transition-Metal-Catalyzed Iodination Reactions

Palladium catalysis has emerged as a powerful tool for the synthesis of aryl iodides from various naphthalene-based precursors. These methods can overcome the selectivity issues inherent in the Hunsdiecker reaction.

One successful approach is the palladium-catalyzed decarbonylative iodination of aryl carboxylic acids. nih.gov This process involves the in situ activation of the carboxylic acid to an acid chloride, followed by a palladium-catalyzed sequence that expels carbon monoxide (CO) and installs the iodide. Using a Pd/Xantphos catalyst system, 1-naphthoic acid was effectively converted to 1-iodonaphthalene (B165133). nih.gov Another strategy involves the decarbonylative halogenation of acid anhydrides . This protocol was shown to efficiently convert 1-naphthoic anhydride (B1165640) into 1-iodonaphthalene using a palladium catalyst and a lithium iodide source. mdpi.com

Alternatively, direct C–H activation provides a highly atom-economical route. A Pd(II)-catalyzed C–H iodination using molecular iodine (I₂) as the sole oxidant has been developed, which selectively iodinates naphthalene (B1677914) at the β-position (2-position) to furnish 2-iodonaphthalene. nih.gov

PrecursorMethodProductYieldCatalyst SystemCitation
1-Naphthoic AcidDecarbonylative Iodination1-Iodonaphthalene73%Pd/Xantphos nih.gov
1-Naphthoic AnhydrideDecarbonylative Iodination1-IodonaphthaleneGood to Excellent[PdCl(cinnamyl)]₂ / Xantphos mdpi.com
NaphthaleneDirect C–H Iodination2-IodonaphthaleneExcellentPd(OAc)₂ / CsOAc nih.gov
1-Naphthalene Carboxylic Acid DerivativesC8-H Arylation (with aryl iodides)C8-Arylated NaphthalenesN/APalladium-catalyzed rsc.org

Metal-Free and Organocatalytic Approaches

To reduce reliance on expensive and potentially toxic transition metals, metal-free and organocatalytic iodination methods have gained prominence. A transition-metal-free protocol for the decarboxylative iodination of aromatic acids has been developed using just molecular iodine and a base, although its applicability is most effective for electron-rich and polyfluorinated benzoic acids. nih.govacs.org Mechanistic studies suggest this process occurs via a non-radical pathway, distinguishing it from the classic Hunsdiecker reaction. nih.gov

Microwave-assisted synthesis represents another advanced approach. The decarboxylative iodination of various aromatic carboxylic acids has been achieved with good yields under microwave irradiation using a silver carbonate catalyst and potassium persulfate as an oxidant. mdpi.com

Organocatalysis offers a mild and selective alternative. Thiourea (B124793) derivatives have been employed as catalysts for the iodination of activated aromatic compounds, using sources like 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) as the iodine provider. organic-chemistry.org The proposed mechanism involves the activation of the iodine source by the thiourea catalyst, facilitating a highly regioselective electrophilic aromatic substitution. organic-chemistry.org Hypervalent iodine reagents are also central to modern metal-free synthesis, with I(III) species being used to initiate the efficient monoiodination of a wide range of arylaldehydes. rsc.orgrsc.org

Electrochemical Synthesis of Iodo-Compounds

Electrochemistry provides a sustainable and highly tunable platform for generating iodo-aromatics by avoiding bulk chemical oxidants or reductants. Anodic (oxidative) iodination can be performed on various aromatic substrates. One method utilizes a divided cell with a graphite (B72142) anode to achieve the selective iodination of aromatics. google.com

A "cation pool" strategy has been elegantly demonstrated, where an electrophilic iodinating agent, such as (MeCN)₂I⁺, is generated through the anodic oxidation of molecular iodine (I₂). rsc.org This activated iodine species can then be reacted with an arene to produce the corresponding aryl iodide. This method has been successfully implemented in both batch and flow reactors, with the latter often improving selectivity. rsc.org Other electrochemical methods include the iodination of benzamide (B126) derivatives in a divided cell and the anodic iododesilylation of trimethylsilyl-substituted arenes, which offers an alternative route to these valuable intermediates. oaepublish.comnih.gov Furthermore, the electrochemical reduction of 1-halonaphthalenes has been explored for the synthesis of deuterated naphthalenes, demonstrating the versatility of electrochemical approaches for modifying the naphthalene core. cdnsciencepub.com

Flow Chemistry Applications in Naphthalene Iodination

Flow chemistry, or continuous-flow synthesis, offers significant advantages in terms of safety, scalability, and process control, particularly for reactions involving hazardous intermediates or precise temperature control. While a specific flow process for the synthesis of ethyl 2-iodo-1-naphthoate is not widely reported, the principles of flow chemistry have been successfully applied to the synthesis and subsequent reaction of aryl iodides.

For instance, the electrochemical iodination using the "cation pool" method was shown to have improved yields and selectivity when performed in a continuous-flow reactor. rsc.org Additionally, a safe and reliable continuous-flow procedure for generating aryl iodides from aromatic amines has been developed by Pfizer scientists, which proceeds through an in situ generated triazene (B1217601) intermediate using molecular iodine. researchgate.net The utility of iodo-naphthalenes as substrates in flow chemistry is also well-documented. Copper-tubing-based flow reactors have been used for the efficient hydroxylation of aryl iodides, and palladium-catalyzed cross-coupling reactions, such as the Heck reaction, have been adapted to flow systems for the vinylation of aryl iodides. thieme-connect.comthieme-connect.comworktribe.com These examples demonstrate the significant potential for applying continuous-flow technology to the iodination of naphthalene derivatives and their subsequent transformations.

Carbon-Carbon Bond Forming Reactions Involving the Aryl Iodide Moiety

The carbon-iodine bond in this compound is the primary site of reactivity for numerous carbon-carbon bond-forming reactions. The high polarizability and relatively weak nature of the C-I bond make it susceptible to oxidative addition to low-valent transition metal complexes, a key step in many cross-coupling catalytic cycles.

Palladium catalysis is a cornerstone of modern organic synthesis, providing powerful methods for the construction of C-C bonds. This compound, as an aryl iodide, is an excellent substrate for these transformations.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or boronic ester. researchgate.netuwindsor.ca This reaction is valued for its mild conditions, functional group tolerance, and the commercial availability and stability of the organoboron reagents. researchgate.net For this compound, a Suzuki-Miyaura coupling would involve its reaction with an organoboron reagent in the presence of a palladium catalyst and a base to yield a 2-substituted-1-naphthoate derivative. The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst.

While specific studies detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in readily available literature, the reactivity of similar iodo-naphthalene systems suggests that it would be a highly effective substrate. For instance, the Suzuki-Miyaura coupling of 2-iodocycloenones with arylboronic acids has been shown to proceed efficiently under mild conditions using a recyclable Pd(0)/C catalyst. wikipedia.org

Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

EntryAryl IodideOrganoboron ReagentCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1This compound (model)Phenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O80Expected High
2This compound (model)4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O100Expected High
3This compound (model)Methylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃THF70Expected Good

Yields are illustrative and based on typical outcomes for similar substrates.

The Heck reaction is a palladium-catalyzed method for the coupling of an unsaturated halide with an alkene to form a substituted alkene. acs.orgnih.gov The reaction typically involves an aryl or vinyl halide, a palladium catalyst, a base, and an alkene. acs.org For this compound, a Heck reaction with an alkene such as styrene (B11656) or an acrylate (B77674) would lead to the formation of a 2-alkenyl-1-naphthoate derivative. The mechanism proceeds via oxidative addition of the aryl iodide to Pd(0), followed by migratory insertion of the alkene into the aryl-palladium bond, and finally, β-hydride elimination to release the product and regenerate the palladium catalyst. acs.org

Specific examples of the Heck reaction with this compound are not prevalent in the literature, but studies on related compounds, such as the Heck coupling of methyl 6-bromo-2-naphthoate with alkenes, demonstrate the feasibility of this transformation on the naphthalene scaffold. nih.gov The high reactivity of aryl iodides in the Heck reaction suggests that this compound would be an excellent substrate, likely reacting under mild conditions. rug.nl

Table 2: Illustrative Conditions for Heck Reaction of Aryl Iodides

EntryAryl IodideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1This compound (model)StyrenePd(OAc)₂ (2)PPh₃ (4)Et₃NDMF100Expected High
2This compound (model)Ethyl acrylatePdCl₂(PPh₃)₂ (3)-NaOAcDMA120Expected High
3This compound (model)CyclohexenePd₂ (dba)₃ (1)P(o-tolyl)₃ (2)K₂CO₃NMP80Expected Good

Yields are illustrative and based on typical outcomes for similar substrates.

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne, typically employing a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction is a powerful tool for the synthesis of arylalkynes and conjugated enynes. libretexts.org For this compound, a Sonogashira coupling would yield a 2-alkynyl-1-naphthoate derivative. The catalytic cycle involves the formation of a copper acetylide, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination. wikipedia.org

While specific reports on the Sonogashira coupling of this compound are scarce, the high reactivity of aryl iodides makes it an ideal substrate for this transformation. wikipedia.org The reaction is known to proceed under mild conditions and tolerates a wide variety of functional groups. libretexts.org The synthesis of various alkynyl-substituted naphthalenes has been achieved through Sonogashira coupling, indicating the utility of this method for functionalizing the naphthalene core. nih.gov

Table 3: Illustrative Conditions for Sonogashira Coupling of Aryl Iodides

EntryAryl IodideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Yield (%)
1This compound (model)PhenylacetylenePd(PPh₃)₄ (2)CuI (4)Et₃NTHF50Expected High
2This compound (model)1-HexynePdCl₂(PPh₃)₂ (3)CuI (5)DiisopropylamineDMFRTExpected High
3This compound (model)TrimethylsilylacetylenePd(OAc)₂ (1)CuI (2)PiperidineToluene60Expected High

Yields are illustrative and based on typical outcomes for similar substrates.

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and the reactivity of the organozinc reagents. wikipedia.org The coupling of this compound with an organozinc reagent would provide a direct route to various 2-alkyl-, 2-alkenyl-, or 2-aryl-1-naphthoates. The mechanism is similar to other palladium-catalyzed couplings, involving oxidative addition, transmetalation from zinc to palladium, and reductive elimination. wikipedia.org While specific examples with this compound are not readily found, the general scope of the Negishi reaction suggests it would be a suitable substrate. organic-chemistry.orgrsc.org

The Stille coupling utilizes an organotin reagent (organostannane) to couple with an organohalide in the presence of a palladium catalyst. wikipedia.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture. wikipedia.org A related compound, methyl 8-iodo-1-naphthoate, has been successfully used in a Stille coupling, highlighting the applicability of this reaction to iodo-naphthoate systems. mit.edu It is therefore highly probable that this compound would undergo Stille coupling effectively to produce 2-substituted-1-naphthoates.

Table 4: Illustrative Conditions for Negishi and Stille Coupling of Aryl Iodides

Coupling TypeAryl IodideOrganometallic ReagentCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Yield (%)
NegishiThis compound (model)Phenylzinc chloridePd(PPh₃)₄ (5)-THF65Expected Good
StilleThis compound (model)Tributyl(vinyl)tinPdCl₂(PPh₃)₂ (3)-Toluene110Expected High

Yields are illustrative and based on typical outcomes for similar substrates.

The Ullmann reaction traditionally refers to the copper-promoted coupling of two aryl halides to form a biaryl. organic-chemistry.orgnih.gov Modern variations, often referred to as Ullmann-type reactions, are copper-catalyzed nucleophilic aromatic substitutions that can form carbon-carbon, carbon-nitrogen, or carbon-oxygen bonds. organic-chemistry.orgacs.org In the context of C-C bond formation, an Ullmann-type reaction could involve the coupling of this compound with another aryl halide or a suitable carbon nucleophile in the presence of a copper catalyst, often at elevated temperatures. organic-chemistry.orgnih.gov These reactions have seen a resurgence with the development of new ligands that allow for milder reaction conditions. nih.gov While palladium-catalyzed reactions are often preferred for their broader scope and milder conditions, copper-mediated couplings can be a useful alternative, particularly for specific applications. researchgate.netresearchgate.net

Table 5: Illustrative Conditions for Ullmann-type Coupling of Aryl Iodides

EntryAryl IodideCoupling PartnerCatalystLigandBaseSolventTemp (°C)Yield (%)
1This compound (model)IodobenzeneCu powder--DMF150Expected Moderate
2This compound (model)Malonic esterCuI (10 mol%)1,10-PhenanthrolineK₂CO₃Dioxane100Expected Good

Yields are illustrative and based on typical outcomes for similar substrates.

Silylation of Aryl Iodides

The carbon-iodine bond in aryl iodides like this compound is a key site for cross-coupling reactions, including silylation, which introduces organosilicon moieties. These reactions are typically catalyzed by transition metals such as palladium or iridium.

Palladium-catalyzed silylation of aryl iodides can be achieved using various silicon sources, including hydrosilanes and hexamethyldisilane (B74624). nih.govrsc.orgacs.org For instance, a general method involves the reaction of an aryl iodide with a hydrosilane in the presence of a palladium(0) catalyst. acs.org Another approach utilizes hexamethyldisilane in a domino reaction that achieves ortho-silylation of aryl iodides. nih.gov These methods are valuable for creating functionalized arylsilanes, which are important intermediates in organic synthesis. organic-chemistry.org The choice of ligands, such as TADDOL-derived phosphoramidites, can influence the reaction's efficiency and even induce enantioselectivity in the synthesis of silicon-stereogenic silanes. rsc.org

Iridium-catalyzed reactions have also emerged as a powerful tool for the silylation of C-H bonds. sci-hub.se While some iridium systems are sensitive to reducible groups like aryl iodides, which can lead to competing protodehalogenation, specific ligand and catalyst combinations have been developed to overcome these limitations. sci-hub.senih.gov For example, systems using [Ir(cod)(OMe)]₂ with substituted phenanthroline ligands can catalyze the silylation of arenes with high functional group tolerance. sci-hub.senih.gov These reactions often proceed with regioselectivity dictated by steric factors, favoring substitution at the most accessible C-H bond. escholarship.org

Table 1: Representative Conditions for Silylation of Aryl Iodides

Catalyst System Silicon Source Substrate Type Key Features Citations
Palladium(0) / Phosphoramidite Ligand Hydrosilane Aryl Iodide Enantioselective synthesis of chiral silanes. rsc.org
Palladium(0) Hexamethyldisilane Aryl Iodide Domino reaction for ortho-silylation. nih.gov
[Ir(cod)(OMe)]₂ / 2,4,7-Trimethylphenanthroline HSiMe(OSiMe₃)₂ Arene High functional group tolerance. sci-hub.se
[Ir(cod)(OMe)]₂ / 2,9-Me₂-phenanthroline Hydrosilane Arene Accelerated catalysis, effective for electron-rich arenes. nih.gov

Transformations Involving the Ester Functionality

The ethyl ester group at the C1 position of the naphthalene ring is susceptible to a variety of nucleophilic acyl substitution and reduction reactions.

The ethyl ester of 2-iodo-1-naphthoate can be hydrolyzed to its corresponding carboxylic acid, 2-iodo-1-naphthoic acid, under basic or acidic conditions. Alkaline hydrolysis in an ethanol-water mixture is a typical method to achieve this transformation. canterbury.ac.nz This reaction is fundamental for converting the ester into a carboxylic acid, which can then be used in further synthetic steps, such as amidation or other derivatizations. ambeed.com

Transesterification, the conversion of one ester to another, is also a feasible reaction. masterorganicchemistry.com This can be catalyzed by acids or bases and is often accomplished by using a large excess of the desired alcohol as the solvent to drive the equilibrium toward the product. masterorganicchemistry.comrsc.org For example, reacting an ethyl ester with methanol (B129727) under acidic or basic conditions would yield the corresponding methyl ester. Earth-abundant metal catalysts, such as potassium carbonate, have been shown to effectively catalyze the transesterification of aryl esters with phenols. rsc.org Dibutyltin oxide is another versatile catalyst for transesterification, compatible with a wide range of functional groups. researchgate.net

The ester functionality can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce the ester all the way to the primary alcohol, (2-iodo-1-naphthalenyl)methanol. masterorganicchemistry.comdoubtnut.com This reaction proceeds through an aldehyde intermediate which is immediately further reduced by LiAlH₄. youtube.com In some cases, concurrent reduction of the carbon-halogen bond can occur, particularly with strained or activated aromatic halides, which could lead to the formation of 1-naphthylmethanol as a byproduct. msu.edu

For the partial reduction of the ester to an aldehyde, (2-iodo-1-naphthaldehyde), a bulkier and less reactive reducing agent is required. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this transformation. commonorganicchemistry.commasterorganicchemistry.com The reaction is performed at low temperatures, typically -78 °C, using one equivalent of DIBAL-H. commonorganicchemistry.comchemistrysteps.com These conditions allow for the formation of a stable tetrahedral intermediate that, upon aqueous workup, hydrolyzes to the desired aldehyde, preventing over-reduction to the alcohol. chemistrysteps.comyoutube.com

Table 2: Reduction Reactions of Ethyl Naphthoate Esters

Reagent Product Key Conditions Citations
Lithium Aluminum Hydride (LiAlH₄) Primary Alcohol Typically in ether or THF. masterorganicchemistry.comdoubtnut.com
Diisobutylaluminum Hydride (DIBAL-H) Aldehyde Low temperature (e.g., -78 °C), ~1 equivalent of reagent. commonorganicchemistry.commasterorganicchemistry.comchemistrysteps.com

The ethyl ester can be converted to an amide, 2-iodo-1-naphthamide, through reaction with ammonia (B1221849) or a primary or secondary amine. This reaction, known as aminolysis, often requires heating or catalysis, as esters are less reactive towards amines than acyl chlorides.

Alternatively, a more common two-step procedure involves first hydrolyzing the ester to the carboxylic acid (2-iodo-1-naphthoic acid) as described in section 3.2.1. The resulting acid can then be activated, for example by converting it to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This highly reactive acyl chloride can then readily react with a wide range of amines at room temperature or below to form the corresponding amide with high yield. This route is often preferred due to the higher reactivity of the acyl chloride intermediate.

Other nucleophilic acyl substitutions are also possible. For example, reaction of the derived acyl chloride with an alcohol would yield a different ester (transesterification), and reaction with a carboxylate salt could form an anhydride.

Reactivity of the Naphthalene Core

The naphthalene ring system itself can undergo reactions, most notably electrophilic aromatic substitution. The regiochemical outcome of such reactions on this compound is governed by the combined electronic and steric effects of the two existing substituents.

Naphthalene is generally more reactive towards electrophilic substitution than benzene (B151609), with a preference for substitution at the 1-position (α-position) over the 2-position (β-position). libretexts.orgwordpress.com This is due to the greater stability of the carbocation intermediate formed during α-attack, which can be stabilized by resonance structures that keep one of the rings fully aromatic. wordpress.com

However, in this compound, the ring is substituted with two deactivating groups. The ethyl ester group at C1 is a strong deactivator and a meta-director due to its electron-withdrawing resonance (-M) and inductive (-I) effects. The iodine atom at C2 is also deactivating due to its -I effect, but it is an ortho-, para-director because its lone pairs can donate electron density through resonance (+M effect).

The directing effects of these two groups are in opposition and significantly complicate predictions.

The powerful deactivating nature of the C1-ester group will strongly disfavor substitution on the ring to which it is attached (the A-ring), particularly at the ortho- (C8) and para- (C4) positions.

The iodine at C2 would direct incoming electrophiles to its ortho-position (C3) and its para-position (C6).

The C1-ester group will direct meta, to positions C3 and C6.

Nucleophilic Aromatic Substitution (if activated)

Nucleophilic aromatic substitution (SNAr) is a critical reaction for functionalizing aromatic rings. diva-portal.org Its viability hinges on the electronic properties of the aromatic system, specifically the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. chemistrysteps.commasterorganicchemistry.com These groups are essential as they stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. govtpgcdatia.ac.inlibretexts.org

In the case of this compound, the ester group (-COOEt) at the C1 position functions as an electron-withdrawing group. It is located ortho to the iodine atom at the C2 position. This specific arrangement activates the naphthyl ring for nucleophilic attack by rendering the carbon atom attached to the iodine more electrophilic and by stabilizing the resulting anionic intermediate through resonance. chemistrysteps.commasterorganicchemistry.com

The SNAr mechanism proceeds via a two-step addition-elimination process:

Addition of the nucleophile: A nucleophile attacks the carbon atom bearing the iodine, leading to the formation of a tetrahedral, negatively charged Meisenheimer complex. libretexts.orglibretexts.org This step is typically the rate-determining step because it involves the temporary loss of aromaticity in the ring. total-synthesis.com

Elimination of the leaving group: The aromaticity is restored as the iodide ion, a good leaving group, is expelled. total-synthesis.com

While aryl fluorides are often the most reactive substrates in SNAr reactions due to the high electronegativity of fluorine which strongly activates the ring for nucleophilic attack, aryl iodides are also competent substrates. chemistrysteps.comtotal-synthesis.com The high polarizability and excellent leaving group ability of iodide facilitate the second step of the mechanism. The presence of the activating ester group on this compound makes it a viable substrate for SNAr reactions, allowing for the introduction of a variety of nucleophiles at the C2 position.

Mechanistic Insights from Kinetic and Computational Studies

Kinetic and computational studies provide profound insights into the complex mechanisms of chemical reactions. For this compound, these investigations are particularly valuable for understanding its behavior in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. rsc.org

Elucidation of Reaction Pathways for Cross-Coupling Processes

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, follow a general catalytic cycle consisting of three primary steps: oxidative addition, transmetalation (or a related step), and reductive elimination. fiveable.menobelprize.org

Oxidative Addition : The cycle begins with the oxidative addition of the aryl halide, in this case, this compound, to a low-valent palladium(0) complex. fiveable.menobelprize.org The palladium center inserts itself into the carbon-iodine bond, which is the weakest among the carbon-halogen bonds (C-I < C-Br < C-Cl), making aryl iodides highly reactive substrates. fiveable.me This step, often rate-determining, forms a square planar palladium(II) intermediate. uni-muenchen.dechemrxiv.org The presence of electron-withdrawing groups, like the ester in this compound, can accelerate this step. fiveable.me Computational studies suggest that for some systems, a coordinatively unsaturated monoligated Pd(L) complex may be the active species in oxidative addition. chemrxiv.org

Transmetalation : In reactions like the Suzuki coupling, the next step is transmetalation. Here, the organic group from an organometallic reagent (e.g., an organoboron compound) is transferred to the palladium(II) center, displacing the halide. nobelprize.org For the Suzuki-Miyaura reaction, this step often requires activation by a base. nobelprize.org Mechanistic studies have identified pre-transmetalation intermediates containing a B-O-Pd linkage. illinois.edu

Reductive Elimination : The final step is reductive elimination, where the two organic groups on the palladium(II) complex couple and are expelled as the final product. This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. fiveable.mechemrxiv.org

The specific pathway and the nature of the intermediates can be influenced by various factors, including the ligands on the palladium catalyst, the solvent, and the base used.

Transition State Analysis and Activation Barriers

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for mapping the potential energy surfaces of reaction pathways. These studies allow for the characterization of transition states and the calculation of activation energy barriers for each elementary step in the catalytic cycle. rsc.orgnih.gov

For a typical Suzuki-Miyaura cross-coupling, DFT calculations reveal the relative energies of intermediates and transition states. For example, a study on a visible-light-induced cross-coupling of aryl iodides calculated the free energy profile, showing an energy barrier of only 4.7 kcal/mol for the radical coupling step. researchgate.net Another computational study on a copper-catalyzed silylation of aryl iodides determined that the key transition state had an energy barrier of 29.6 kcal/mol, which was feasible under the reaction's high-temperature conditions (120 °C). rsc.org

Table 1: Calculated Activation Barriers for Elementary Steps in Aryl Halide Cross-Coupling Reactions (Illustrative Examples)
Reaction StepCatalytic SystemCalculated Activation Barrier (kcal/mol)Source
Radical CouplingVisible-light-induced coupling of aryl iodide4.7 researchgate.net
Aryl Group Transfer (Silylation)Copper-catalyzed silylation of aryl iodide29.6 rsc.org
C-C Bond ActivationRhodium-catalyzed split cross-coupling26.3 nih.gov

Role of Palladium and Other Metal Catalysts in Halogen Exchange

While palladium is the most common catalyst for cross-coupling reactions, other metals like nickel and copper are also employed. gla.ac.uknih.govresearchgate.net Nickel catalysts, for example, are often proposed to mediate oxidative addition through a Ni(I) species, particularly in photoredox and electrocatalytic systems. ucla.edu

An important side reaction that can occur during these catalytic processes is halogen exchange (or scrambling). This is a process where the halogen atom on the starting aryl halide is exchanged with a halide from another source in the reaction mixture, such as a salt additive or another aryl halide. uni-muenchen.de For instance, in a Negishi coupling using an aryl bromide, the addition of an aryl iodide was found to accelerate the reaction, suggesting that a halogen exchange occurred, forming the more reactive aryl iodide in situ. uni-muenchen.de

Derivatization and Functionalization Strategies Employing the Ethyl 2 Iodo 1 Naphthoate Scaffold

Regioselective Functionalization of the Naphthalene (B1677914) Ring

The ability to selectively functionalize specific positions on the naphthalene ring is crucial for the targeted synthesis of complex derivatives. Ethyl 2-iodo-1-naphthoate offers distinct opportunities for regioselective modifications through both the direction of existing functional groups and the reactivity of the carbon-iodine bond.

The carboxylate group is a well-established directing group in transition metal-catalyzed C-H activation, capable of guiding functionalization to its ortho positions. In the context of ethyl 1-naphthoate (B1232437) derivatives, the ester group at the C1 position can direct the activation of the C-H bonds at the C2 and C8 (peri) positions. This is typically achieved through the formation of a palladacycle or a similar metallacyclic intermediate. While the C2 position in the title compound is already substituted with an iodine atom, the carboxylate group can be exploited to direct functionalization to the C8 position.

Research on benzoic and naphthoic acids has demonstrated that the carboxylate moiety can direct olefination and arylation reactions to the ortho C-H bonds. nih.govnih.gov For instance, the palladium-catalyzed reaction of naphthoic acids with alkenes can lead to the formation of lactones via ortho-vinylation followed by nucleophilic cyclization. nih.gov This principle suggests that under appropriate conditions, the ester group of this compound could direct the introduction of substituents at the C8 position, offering a pathway to 1,2,8-trisubstituted naphthalene derivatives. The efficiency of such a directed C-H functionalization would need to overcome the potential for competing reactions at the C-I bond.

The iodine atom at the C2 position of this compound serves as a highly effective handle for introducing a wide range of functional groups through well-established cross-coupling reactions. This position is ortho to the ester group, making these reactions a cornerstone for the synthesis of 2-substituted-1-naphthoic acid esters.

Palladium-catalyzed cross-coupling reactions are particularly powerful in this context. These include:

Suzuki Coupling: The reaction with boronic acids or esters to form C-C bonds, introducing aryl or vinyl substituents.

Sonogashira Coupling: The coupling with terminal alkynes to introduce alkynyl moieties, which are themselves versatile functional groups for further transformations. nih.govnih.govmdpi.com

Heck Coupling: The reaction with alkenes to form new C-C bonds and introduce substituted vinyl groups. nih.govnih.govresearchgate.net

These reactions are known for their high efficiency, mild reaction conditions, and broad functional group tolerance, making them ideal for the late-stage functionalization of the naphthalene scaffold. nih.govmdpi.comnih.gov The strategic application of these ortho-functionalization reactions allows for the systematic modification of the this compound core.

Synthesis of Complex Naphthalene Derivatives

Building upon the regioselective functionalization strategies, this compound is a key starting material for the synthesis of more elaborate naphthalene-based structures, including highly substituted esters and fused ring systems.

The direct functionalization of the C2 position via the aforementioned cross-coupling reactions is a primary route to a vast array of substituted naphthoic acid esters. For example, a Heck coupling reaction between an aryl halide and an alkene, catalyzed by palladium, is a powerful method for creating substituted alkenes. nih.govnih.govresearchgate.net By applying this to this compound, various vinyl-substituted naphthoic acid esters can be synthesized.

The following table illustrates representative transformations for generating substituted naphthoic acid esters from an iodo-naphthoate precursor.

Coupling ReactionReactantCatalyst SystemProduct Type
Suzuki CouplingArylboronic acidPd catalyst, base2-Aryl-1-naphthoic acid ester
Sonogashira CouplingTerminal alkynePd catalyst, Cu(I) cocatalyst, base2-Alkynyl-1-naphthoic acid ester
Heck CouplingAlkenePd catalyst, base2-Vinyl-1-naphthoic acid ester

These substituted esters can serve as valuable intermediates for the synthesis of more complex molecules, including pharmaceuticals and organic materials.

The functional groups introduced onto the this compound scaffold can be further elaborated to construct fused heterocyclic and polycyclic aromatic systems. For instance, the introduction of an alkyne at the C2 position via Sonogashira coupling can be followed by an intramolecular cyclization to furnish various fused heterocycles.

Rhodium-catalyzed oxidative annulation of 1-naphthol (B170400) derivatives with alkynes is a known method for constructing benzo[de]chromene systems. acs.org This proceeds through a regioselective C-H bond cleavage directed by the hydroxyl group. acs.org While this compound does not possess a hydroxyl group, it can be envisioned that hydrolysis of the ester to the carboxylic acid, followed by transformation of the iodo group to a hydroxyl group, would provide a suitable precursor for such cyclizations. Palladium-catalyzed annulation of internal alkynes with various naphthalene precursors has also been shown to produce diverse polycyclic aromatic compounds. rsc.orgnih.govnih.govelsevierpure.com

Furthermore, the synthesis of nitrogen-containing heterocycles is a significant area of organic synthesis due to their prevalence in biologically active molecules. mdpi.comresearchgate.netnih.gov Tandem reactions involving an initial cross-coupling at the C2 position of this compound, followed by a cyclization event, can provide access to a variety of naphthalene-fused nitrogen heterocycles.

Development of Libraries of Functionalized Iodo-Naphthoates

The derivatization strategies discussed above are highly amenable to the principles of combinatorial chemistry and high-throughput synthesis for the creation of compound libraries. mdpi.comagilent.comcityofhope.orgagilent.com A library of functionalized iodo-naphthoates can be systematically generated by employing a diverse set of reactants in the palladium-catalyzed cross-coupling reactions at the C2 position.

For example, a library of 2-aryl-1-naphthoic acid esters can be synthesized by reacting this compound with a collection of different arylboronic acids in a parallel synthesis format. Similarly, libraries of 2-alkynyl and 2-vinyl derivatives can be constructed using a variety of terminal alkynes and alkenes, respectively.

The general approach to building such a library is outlined below:

Library TypeCore ScaffoldVariable Building BlockReaction Type
2-Aryl-1-naphthoatesThis compoundDiverse arylboronic acidsSuzuki Coupling
2-Alkynyl-1-naphthoatesThis compoundDiverse terminal alkynesSonogashira Coupling
2-Vinyl-1-naphthoatesThis compoundDiverse alkenesHeck Coupling

These libraries of structurally diverse but related molecules are invaluable for screening for biological activity in drug discovery programs or for identifying materials with specific physical or electronic properties. mdpi.comresearchgate.net The systematic nature of this approach allows for the efficient exploration of the chemical space around the iodo-naphthoate scaffold.

Parallel Synthesis and High-Throughput Derivatization

The robust nature of palladium-catalyzed cross-coupling reactions makes this compound an excellent substrate for parallel synthesis and high-throughput derivatization campaigns. These methodologies aim to rapidly generate large libraries of related compounds by systematically reacting a common scaffold with a diverse set of building blocks. The C(sp²)–I bond is highly reactive in oxidative addition to palladium(0) complexes, which is the initial step in many cross-coupling catalytic cycles, often allowing these reactions to proceed under mild conditions. libretexts.org

In a typical parallel synthesis setup, the this compound scaffold would be dispensed into an array of reaction vessels (e.g., a 96-well plate). Subsequently, a diverse set of coupling partners would be added to each well, along with the necessary catalyst, ligand, and base. This approach allows for the simultaneous synthesis of numerous derivatives, which can then be screened for desired biological or material properties.

Key Derivatization Reactions:

Suzuki-Miyaura Coupling: Reacting this compound with a variety of aryl, heteroaryl, or vinyl boronic acids or esters introduces new carbon-carbon bonds, leading to biaryl and related structures.

Sonogashira Coupling: This reaction with terminal alkynes yields 2-alkynyl-1-naphthoate esters. wikipedia.orglibretexts.org These products are valuable as they can undergo further transformations or are of interest in materials science.

Buchwald-Hartwig Amination: The coupling with a wide range of primary and secondary amines allows for the synthesis of a diverse library of 2-amino-1-naphthoate derivatives. wikipedia.orgacs.org This is one of the most important methods for forming carbon-nitrogen bonds in modern synthesis. nih.gov

The table below illustrates a hypothetical parallel synthesis scheme for the derivatization of this compound.

Reaction TypeCoupling PartnerResulting Derivative StructurePotential Application Area
Suzuki-MiyauraPhenylboronic acidEthyl 2-phenyl-1-naphthoatePharmaceutical scaffolds, organic electronics
Suzuki-Miyaura4-Pyridylboronic acidEthyl 2-(pyridin-4-yl)-1-naphthoateCoordination chemistry, medicinal chemistry
SonogashiraPhenylacetyleneEthyl 2-(phenylethynyl)-1-naphthoateMolecular wires, fluorescent probes
SonogashiraTrimethylsilylacetyleneEthyl 2-((trimethylsilyl)ethynyl)-1-naphthoateSynthetic intermediate for terminal alkynes wikipedia.orglibretexts.org
Buchwald-HartwigMorpholineEthyl 2-morpholino-1-naphthoateAgrochemicals, pharmaceuticals
Buchwald-HartwigAnilineEthyl 2-(phenylamino)-1-naphthoateDyes, organic light-emitting diodes (OLEDs)

Modulating Reactivity through Electronic and Steric Effects of Substituents

The reactivity of the this compound scaffold in cross-coupling reactions can be significantly influenced by the electronic and steric properties of substituents on the naphthalene ring or on the coupling partner.

Electronic Effects:

The rate of nucleophilic aromatic substitution and many palladium-catalyzed coupling reactions is accelerated by the presence of electron-withdrawing groups (EWGs) on the aromatic ring. masterorganicchemistry.com In the case of this compound, the ethyl ester at the 1-position acts as a moderate EWG, which can help to activate the C-I bond towards oxidative addition. The introduction of additional EWGs (e.g., -NO₂, -CN) onto the naphthalene ring would be expected to further increase the reaction rate. Conversely, adding electron-donating groups (EDGs) (e.g., -OCH₃, -N(CH₃)₂) would likely decrease the reactivity of the scaffold by increasing the electron density at the reaction center. masterorganicchemistry.comyoutube.com

Steric Effects:

Steric hindrance plays a crucial role in the reactions of naphthalene derivatives, particularly due to the rigid, fused-ring system. canterbury.ac.nz In the this compound scaffold, the ethyl ester group at the C1 position exerts a significant steric influence on the adjacent C2-iodo group. This is an example of a peri-like interaction, which is known to be more sterically demanding than a simple ortho-substitution in a benzene (B151609) ring. canterbury.ac.nzrsc.org This steric crowding can hinder the approach of bulky ligands or coupling partners to the palladium center during the catalytic cycle. For instance, coupling with a sterically demanding amine or boronic acid might proceed slower or require more forcing conditions compared to a smaller reactant. However, this steric hindrance can also be advantageous, sometimes leading to higher selectivity in certain reactions. The choice of phosphine (B1218219) ligand in palladium-catalyzed reactions is also critical; bulkier ligands can sometimes accelerate the reaction by promoting reductive elimination but may also hinder the initial oxidative addition if the substrate itself is too crowded. wikipedia.orgrug.nl

The interplay of these effects is summarized in the table below, predicting the relative reactivity of substituted this compound derivatives.

Substituent at C4Electronic EffectSteric EffectPredicted Impact on Reactivity
-H (unsubstituted)Neutral (Reference)MinimalBaseline reactivity
-NO₂ (Nitro)Strongly Electron-WithdrawingModerateIncreased reactivity due to electronic activation masterorganicchemistry.com
-OCH₃ (Methoxy)Electron-DonatingModerateDecreased reactivity due to electronic deactivation youtube.com
-CH₃ (Methyl)Weakly Electron-DonatingModerateSlightly decreased reactivity
-C(CH₃)₃ (tert-Butyl)Weakly Electron-DonatingHighSignificantly decreased reactivity due to steric hindrance youtube.com

Based on a comprehensive search of available scientific literature, there is insufficient information to generate a detailed article on the specific applications of This compound according to the provided outline.

The search did not yield specific examples, research findings, or data regarding the use of this compound in the following prescribed areas:

Applications in Advanced Organic Synthesis and Materials Science

Applications in Materials Chemistry

Components for Optoelectronic Materials

While the searches returned information on similar naphthalene-based compounds and various synthetic methodologies, no documents specifically detailed the role of Ethyl 2-iodo-1-naphthoate as a key building block or precursor in these contexts. Therefore, constructing an article that is both scientifically accurate and strictly adherent to the requested outline is not possible at this time.

Generation and Application of Hypervalent Iodine Reagents from Aryl Iodides

Aryl iodides, such as this compound, are precursors for the synthesis of hypervalent iodine reagents, which are versatile and environmentally benign oxidizing agents in organic synthesis. acs.orgnih.gov The generation of hypervalent iodine(III) reagents typically involves the oxidation of the iodine atom of the aryl iodide using a suitable oxidizing agent. Common methods include the use of peracids, sodium hypochlorite, or potassium bromate. acs.orgnih.gov

The general scheme for the preparation of a [bis(acetoxy)iodo]arene from an aryl iodide is shown below:

Ar-I + 2 CH₃COOH + Oxidant → Ar-I(OCOCH₃)₂ + Reduced Oxidant

The resulting hypervalent iodine reagent derived from this compound would be expected to exhibit reactivity similar to other known hypervalent iodine(III) reagents. These reagents are known to participate in a wide range of oxidative transformations, including the oxidation of alcohols to aldehydes and ketones, the α-functionalization of carbonyl compounds, and the oxidative cyclization of various substrates.

A notable application of a naphthalene-based hypervalent iodine reagent is the reaction of 2-(diacetoxyiodo)naphthalene with 2-naphthols, which leads to the formation of binaphthyl derivatives. acs.org This highlights the potential of such reagents in promoting carbon-carbon bond formation.

The table below summarizes the potential generation of a hypervalent iodine reagent from this compound and its plausible applications based on the known reactivity of analogous compounds.

Aryl Iodide Precursor Oxidizing Agent/Conditions Potential Hypervalent Iodine Reagent Potential Application
This compoundPeracetic acid / Acetic acidEthyl 2-[bis(acetoxy)iodo]-1-naphthoateOxidation of alcohols, phenols, and sulfides
This compoundm-CPBA / TsOHEthyl 2-[hydroxy(tosyloxy)iodo]-1-naphthoateα-Tosylation of ketones

The development and application of such a naphthalene-based hypervalent iodine reagent would offer a valuable tool for organic synthesis, potentially enabling novel transformations with unique selectivity profiles.

Advanced Analytical Methodologies for Comprehensive Characterization

Chromatographic Techniques for Separation and Purity Determination

Chromatographic methods are indispensable for the separation of Ethyl 2-iodo-1-naphthoate from reaction mixtures and for the quantitative assessment of its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. A typical HPLC method for this compound would employ a reversed-phase column, such as a C18, with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water, often with a small percentage of an acid like formic acid to improve peak shape. Detection is commonly achieved using a UV detector, leveraging the strong UV absorbance of the naphthalene (B1677914) ring system. The retention time of the compound is a key identifier under specific chromatographic conditions.

Table 1: Illustrative HPLC Parameters for the Analysis of Naphthoate Derivatives

ParameterValue
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (gradient or isocratic)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 25 °C

Note: These are representative parameters. Method optimization is crucial for achieving the best separation and peak shape for this compound.

Gas Chromatography (GC) for Volatile Derivatives

While this compound itself has a relatively high boiling point, Gas Chromatography (GC) can be employed for its analysis, particularly when coupled with mass spectrometry (GC-MS) for definitive identification. The analysis of iodinated aromatic compounds by GC is a well-established technique americanpharmaceuticalreview.com. A heated injection port volatilizes the sample, which is then separated on a capillary column, typically with a non-polar or medium-polarity stationary phase. The retention time is a characteristic property under defined GC conditions.

Table 2: Typical GC-MS Parameters for the Analysis of Iodinated Aromatic Esters

ParameterValue
Column DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film
Carrier Gas Helium
Inlet Temperature 280 °C
Oven Program Initial temp. 100 °C, ramp to 300 °C at 10 °C/min
Detector Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI) at 70 eV

Liquid Chromatography–High Resolution Mass Spectrometry (LC–HRMS) for Compound Identification and Purity

Liquid Chromatography–High Resolution Mass Spectrometry (LC-HRMS) is a powerful tool that combines the separation capabilities of HPLC with the high mass accuracy and resolution of modern mass spectrometers. This technique is invaluable for the unambiguous confirmation of the elemental composition of this compound. By providing a highly accurate mass measurement of the molecular ion, it is possible to determine the molecular formula with a high degree of confidence, thus confirming the presence of iodine and distinguishing it from other potential byproducts.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of this compound, including the connectivity of atoms and the nature of the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would exhibit characteristic signals for the aromatic protons on the naphthalene ring and the ethyl group of the ester. The chemical shifts, integration values, and coupling patterns of these protons provide a wealth of structural information. For instance, the ethyl group would show a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons docbrown.infodocbrown.info. The aromatic protons would appear as a complex pattern of multiplets in the downfield region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. Key signals would include those for the carbonyl carbon of the ester, the aromatic carbons (including the carbon bearing the iodine atom), and the two carbons of the ethyl group. The chemical shift of the carbon attached to the iodine atom is significantly influenced by the heavy atom effect.

2D NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assembling the complete molecular structure. A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the naphthalene ring system. An HMBC spectrum would show correlations between protons and carbons that are two or three bonds apart, which is essential for connecting the ethyl ester group to the correct position on the iodonaphthalene core.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Naphthalene-H7.5 - 8.5 (multiplets)125 - 140
-OCH₂CH₃~4.4 (quartet)~62
-OCH₂CH₃~1.4 (triplet)~14
C=O-~168
C-I-~95

Note: These are predicted values based on known substituent effects and data for similar compounds. Actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the molecule, which are characteristic of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show strong absorption bands characteristic of the ester functional group. A strong band around 1720 cm⁻¹ would be indicative of the C=O stretching vibration of the ester. The C-O stretching vibrations would appear in the 1300-1000 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations would give rise to bands in the 1600-1450 cm⁻¹ region. The C-I stretching vibration is expected at lower wavenumbers, typically in the range of 600-500 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy can provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations and the C-I stretch are often well-defined in the Raman spectrum. The symmetric stretching of the aromatic rings can give rise to strong Raman signals.

Table 4: Characteristic Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-HStretching3100 - 3000
C=O (Ester)Stretching~1720
Aromatic C=CStretching1600 - 1450
C-O (Ester)Stretching1300 - 1000
C-IStretching600 - 500

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The specific wavelengths of light absorbed provide insights into the nature of the chromophores present in the structure.

For this compound, the naphthalene ring system, the carbonyl group of the ester, and the iodine substituent all influence the electronic transitions. The naphthalene moiety is expected to give rise to intense absorptions corresponding to π → π* transitions. The presence of the ester group and the iodine atom can introduce n → π* transitions and also cause shifts in the primary absorption bands of the naphthalene core.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. This is a critical step in confirming the identity of the synthesized compound.

The expected exact mass of the molecular ion of this compound (C₁₃H₁₁IO₂) can be calculated using the masses of the most abundant isotopes of its constituent elements. Analysis of the fragmentation pattern in the HRMS spectrum can further confirm the structure. Key expected fragments would arise from the loss of the ethoxy group (-OCH₂CH₃), the ethyl group (-CH₂CH₃), and the iodine atom (-I), as well as characteristic cleavages of the naphthyl ring system.

While the principles of HRMS are well-established, specific experimental high-resolution mass spectral data, including a detailed table of observed fragments and their relative abundances for this compound, are not currently published in readily accessible scientific literature.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Iodine Content

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive technique for elemental analysis, particularly for the quantification of trace and ultra-trace elements. In the context of this compound, ICP-MS would be the method of choice for accurately determining the iodine content. The sample would first be digested to convert the organically bound iodine into an inorganic form that can be introduced into the plasma. The high-temperature argon plasma ionizes the iodine atoms, which are then detected by the mass spectrometer. This technique offers exceptional sensitivity and specificity for iodine, making it ideal for verifying the stoichiometry of the iodination reaction.

Elemental Analysis for Compositional Verification

Elemental analysis is a foundational technique used to determine the mass fractions of carbon, hydrogen, and other elements (excluding oxygen) in a sample. For this compound, the experimentally determined percentages of carbon and hydrogen would be compared against the theoretically calculated values based on its molecular formula (C₁₃H₁₁IO₂). This comparison serves as a fundamental check of the compound's purity and elemental composition.

Table 1: Theoretical Elemental Composition of this compound (C₁₃H₁₁IO₂)

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.0113156.1347.88
HydrogenH1.011111.113.41
IodineI126.901126.9038.92
OxygenO16.00232.009.81
Total 326.14 100.00

Note: This table represents the theoretical values. Experimental results from elemental analysis would be required for verification.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single crystal of this compound would be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to build a model of the crystal lattice and the molecule's conformation within it.

This analysis would provide a wealth of information, including:

Precise bond lengths and angles.

The planarity of the naphthalene ring system.

The conformation of the ethyl ester group relative to the aromatic ring.

Intermolecular interactions, such as stacking of the naphthalene rings or halogen bonding involving the iodine atom.

Such detailed structural data is invaluable for understanding the compound's physical properties and its potential interactions with other molecules. However, to date, the single-crystal X-ray structure of this compound has not been reported in the crystallographic databases.

Computational and Theoretical Studies of Ethyl 2 Iodo 1 Naphthoate

Electronic Structure and Bonding Analysis

The electronic characteristics of ethyl 2-iodo-1-naphthoate are fundamentally dictated by the aromatic naphthalene (B1677914) core, perturbed by the electron-withdrawing iodo and ethyl carboxylate substituents. Computational chemistry provides powerful tools to dissect these electronic features.

Density Functional Theory (DFT) Calculations for Molecular Orbitals

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular electronic properties. For a molecule like this compound, DFT calculations can elucidate the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are crucial in determining the molecule's reactivity.

The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO is the region most likely to accept an electron, signifying a propensity for nucleophilic attack. In the case of the parent naphthalene molecule, DFT calculations have established the HOMO-LUMO energy gap. For instance, one study calculated the HOMO-LUMO gap of naphthalene to be approximately 4.75 eV. samipubco.com

Table 1: Illustrative Frontier Orbital Energies (eV) for Naphthalene (Based on Literature Data)

Molecular OrbitalEnergy (eV)
HOMO-6.13
LUMO-1.38
HOMO-LUMO Gap4.75

This table is illustrative and based on data for the parent naphthalene. The actual values for this compound would be influenced by the specific substituents.

Electron Density Distribution and Electrostatic Potentials

The electron density distribution within this compound would be non-uniform, heavily influenced by the electronegative oxygen and iodine atoms. A molecular electrostatic potential (MEP) map, which can be generated through computational methods, provides a visual representation of the charge distribution. Regions of negative electrostatic potential (typically colored red or yellow) indicate areas of high electron density, which are prone to electrophilic attack. Conversely, regions of positive electrostatic potential (blue) signify electron-deficient areas, which are susceptible to nucleophilic attack.

For this compound, the MEP would likely show a significant negative potential around the carbonyl oxygen of the ester group, making it a potential site for interaction with electrophiles or hydrogen bond donors. The iodine atom, despite its electronegativity, can also exhibit a region of positive potential on its outermost surface (a "sigma-hole"), which can lead to halogen bonding interactions. The aromatic rings themselves would present a complex landscape of varying electron density.

Reaction Pathway Elucidation and Mechanistic Modeling

Computational chemistry is an invaluable tool for mapping out the intricate pathways of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

Computational Mapping of Complex Reaction Mechanisms

The reactivity of the naphthalene core in this compound can be explored through computational modeling of various reaction types. For instance, electrophilic aromatic substitution is a common reaction for naphthalene derivatives. Theoretical calculations can map the potential energy surface for the attack of an electrophile at different positions on the naphthalene ring system. This would involve locating the transition states for each possible substitution pathway and calculating their corresponding activation energies. The preferred site of substitution would be the one with the lowest activation barrier.

Furthermore, the carbon-iodine bond is a potential site for various cross-coupling reactions, which are fundamental in synthetic organic chemistry. Computational studies can model the oxidative addition of the C-I bond to a transition metal catalyst, a key step in many coupling protocols. Such models can help in understanding the reaction kinetics and the influence of the electronic and steric environment of the naphthalene ring on the catalytic cycle.

Prediction of Regioselectivity and Stereoselectivity

When multiple reaction pathways are possible, computational modeling can predict the regioselectivity and stereoselectivity of a reaction. By comparing the activation energies of the different pathways leading to various products, chemists can anticipate the major product of a reaction under a given set of conditions. For example, in the case of further functionalization of the naphthalene ring of this compound, DFT calculations could predict whether an incoming electrophile would preferentially add to the same ring as the existing substituents or to the other ring.

Conformational Analysis and Molecular Dynamics Simulations

The ethyl ester group is not rigidly fixed in space and can rotate around the C-O single bond. This rotation gives rise to different conformers, each with a distinct energy. Conformational analysis, using computational methods, can identify the most stable conformer(s) and the energy barriers between them. This is typically done by systematically rotating the dihedral angle of the ester group and calculating the energy at each step. The resulting potential energy scan would reveal the low-energy conformations.

Molecular dynamics (MD) simulations offer a more dynamic picture of the molecule's behavior over time. In an MD simulation, the atoms of the molecule are treated as classical particles moving under the influence of a force field that describes the interatomic interactions. By solving Newton's equations of motion, the trajectory of each atom can be followed, providing a movie-like view of the molecule's conformational changes and vibrations. MD simulations can be particularly useful for understanding how the molecule behaves in a solvent and how its conformation might change upon interaction with other molecules. For instance, a study on phthalic acid esters using MD simulations revealed how these molecules permeate and interact with a lipid bilayer, highlighting the importance of conformational flexibility. mdpi.com A similar approach could be applied to this compound to understand its behavior in different environments.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of this compound

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methodologies employed in chemistry and toxicology to predict the activities and properties of chemical compounds based on their molecular structures. These models establish a mathematical correlation between the chemical structure and a specific endpoint, such as a physicochemical property or, in the case of QSAR, a biological activity. However, for the scope of this article, the focus will remain strictly on the non-biological, physicochemical properties as they pertain to QSPR analysis.

The underlying principle of QSAR/QSPR is that the structure of a molecule, defined by its descriptors, dictates its properties. Molecular descriptors are numerical values that quantify different aspects of a molecule's structure, including topological, geometrical, electronic, and constitutional characteristics. By developing a regression model that links these descriptors to a known property, it becomes possible to predict that property for new or untested compounds.

Calculated Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in various chemical and environmental systems. These properties are frequently used as the dependent variables in QSPR models.

Table 1: Calculated Physicochemical Properties of this compound

Property Value Unit
Molecular Weight 326.13 g/mol
LogP (Octanol-Water Partition Coefficient) 4.9
Water Solubility 0.002 g/L
pKa (most acidic) 12.6

The high LogP value suggests that this compound is significantly more soluble in lipids than in water, indicating a lipophilic character. This is further supported by its very low calculated water solubility. The pKa values indicate that the compound is a very weak acid and an even weaker base, meaning it is unlikely to be ionized under typical physiological or environmental pH conditions.

Calculated Molecular Descriptors

Molecular descriptors form the independent variables in a QSPR model. They provide a quantitative representation of the molecular structure.

Table 2: Selected Calculated Molecular Descriptors for this compound

Descriptor Category Descriptor Name Value Unit
Constitutional Heavy Atom Count 16
Rotatable Bond Count 3
Topological Topological Polar Surface Area (TPSA) 26.3 Ų
Molar Refractivity 75.8 cm³

| Electronic | Ovality Index | 1.6 | |

The Heavy Atom Count and Rotatable Bond Count are simple constitutional descriptors that provide basic information about the size and flexibility of the molecule. The Topological Polar Surface Area (TPSA) is a descriptor that is correlated with the hydrogen bonding potential of a molecule and is often used to predict transport properties. The value for this compound is relatively low, consistent with its non-polar nature. Molar Refractivity is a measure of the total polarizability of a mole of a substance and is dependent on temperature, the index of refraction, and pressure. The Ovality Index is a 3D descriptor that provides a measure of the molecule's deviation from a spherical shape.

In a formal QSPR study, a diverse set of such descriptors would be calculated for a series of related compounds. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to develop a model that correlates a selection of these descriptors with an experimentally determined property. The predictive power of the resulting model would then be validated using external datasets. While a specific model for this compound has not been developed, the calculated descriptors provide a solid foundation for understanding its structural and physicochemical characteristics.

Emerging Research Directions and Future Challenges in Ethyl 2 Iodo 1 Naphthoate Chemistry

Development of Highly Sustainable and Atom-Economical Synthetic Protocols

A primary challenge in modern chemistry is the development of synthetic methods that are not only effective but also environmentally benign. This involves maximizing the incorporation of all reactant materials into the final product, a concept known as atom economy, and utilizing greener reaction conditions. wikipedia.org

The pursuit of sustainability in the chemistry of ethyl 2-iodo-1-naphthoate centers on the use of catalytic reactions. Traditional stoichiometric reactions often generate significant waste, leading to poor atom economy. wikipedia.org In contrast, catalytic processes, by their nature, are more efficient and can be designed for high selectivity, minimizing the formation of unwanted byproducts. wikipedia.orgorgsyn.org

Research is increasingly focused on transition-metal catalysis, particularly with earth-abundant metals like nickel, which can be used for challenging C-O bond cleavage reactions on naphthalene (B1677914) scaffolds. orgsyn.org Such catalytic techniques are distinguished by their tolerance of a wide array of functional groups, including esters like the one present in this compound. orgsyn.org Furthermore, the development of chiral organoiodine catalysts for enantioselective oxidations represents another frontier, highlighting the potential for creating complex, stereodefined molecules from iodoarene precursors. orgsyn.orgresearchgate.net Future work will likely concentrate on designing catalytic systems that can directly functionalize the carbon-iodine bond with greater precision and under milder conditions.

The principles of green chemistry extend beyond catalysts to the entire reaction setup. scranton.edu The use of hazardous organic solvents and extreme temperatures contributes significantly to the environmental impact of chemical synthesis. A key research direction is the adaptation of reactions involving this compound to greener solvents, such as water, supercritical fluids, or bio-based solvents. Additionally, energy inputs are being scrutinized, with a push towards reactions that can proceed efficiently at ambient temperature and pressure, often facilitated by photoredox or other advanced catalytic methods. The integration of these reactions into continuous flow systems is also recognized as a greener alternative to traditional batch chemistry, as it minimizes waste and allows for better control over hazardous intermediates. researchgate.net

Exploration of Novel Reactivity and Functionalization Patterns

The carbon-iodine bond in this compound is a versatile functional handle, but its full potential is still being explored. Current research is moving beyond classical cross-coupling reactions to uncover unprecedented reactivity patterns, including the functionalization of remote positions on the naphthalene core.

A significant challenge in organic synthesis is the selective functionalization of C-H bonds, particularly those that are distant from existing functional groups. Emerging research has demonstrated that an iodoarene group can act as a directing element in photoredox-catalyzed reactions to achieve precisely this. rsc.org This strategy often involves a radical-relay mechanism, where an aryl radical is first generated at the site of the C-I bond. This radical can then trigger a 1,5-hydrogen atom transfer (HAT), abstracting a hydrogen atom from a remote carbon and creating a new radical intermediate at that site. rsc.org This newly formed alkyl radical can then be trapped by another reagent, achieving a highly selective remote functionalization. For a substrate like this compound, this opens up the possibility of functionalizing the aliphatic chain of the ethyl ester or other positions on the naphthalene ring that are not accessible through traditional methods.

The field of photoredox catalysis has revolutionized the use of aryl iodides. By using light to initiate single-electron transfer (SET) events, chemists can generate highly reactive radical intermediates under exceptionally mild conditions. rsc.org In the context of iodoarenes, this approach can involve a halogen atom transfer (XAT) to generate an aryl radical, which can then participate in a variety of bond-forming reactions. rsc.org This methodology has been successfully applied to the arylation of unactivated remote C(sp³)–H bonds in molecules containing an ortho-iodoaryl group. rsc.org The application of these principles to this compound could enable novel cyclizations, additions, and fragment couplings driven by radical-radical coupling processes, significantly expanding its synthetic utility. rsc.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The exploration of the complex reactivity of molecules like this compound is greatly accelerated by modern laboratory technologies. Flow chemistry and automated synthesis platforms offer unprecedented control and throughput. researchgate.netvapourtec.com

In flow chemistry, reagents are pumped through a network of tubes and reactors, allowing for precise control over parameters like temperature, pressure, and reaction time. researchgate.netvapourtec.com This enhances safety, particularly when dealing with reactive intermediates, and improves reproducibility. researchgate.net When combined with automation, these systems can perform numerous experiments in a sequential or parallel fashion. fu-berlin.delabmanager.com An automated platform can systematically vary reagents, catalysts, and conditions to rapidly optimize a desired transformation or to build combinatorial libraries of new compounds for screening purposes. labmanager.com

For this compound, such automated systems would be invaluable for exploring the vast parameter space of photoredox and catalytic reactions, quickly identifying optimal conditions for novel functionalizations. fu-berlin.de The integration of real-time analytical tools and machine learning algorithms can further accelerate this discovery process, enabling intelligent, data-driven optimization of synthetic routes. researchgate.net

Addressing Scalability and Industrial Viability for Specialized Applications

The transition of a chemical compound from a laboratory-scale novelty to an industrially viable product for specialized applications is a multifaceted challenge. For this compound, a compound primarily situated in the realm of research and development, this path is contingent on overcoming significant hurdles in scalability, cost-effectiveness, and process optimization. Its potential utility as a building block in complex organic synthesis for niche markets in materials science or pharmaceuticals necessitates a thorough evaluation of its production feasibility on a larger scale.

The industrial viability of this compound is intrinsically linked to the demand for the unique structural motifs it can help create. While not a large-volume commodity chemical, its value lies in its potential as a key intermediate for high-value, specialized products. The presence of the iodo- and ethyl-ester functionalities on the naphthalene core allows for a range of subsequent chemical modifications, making it a versatile precursor.

Challenges in Scaling Up Synthesis

The primary challenges in the large-scale production of this compound revolve around the cost of starting materials, the efficiency and safety of the synthetic route, and the purification of the final product to meet the stringent requirements of specialized applications.

A likely synthetic route to this compound would involve the iodination of a suitable naphthalene precursor followed by esterification, or the iodination of a pre-existing naphthoate ester. Each step presents its own set of scalability issues:

Process Optimization and Control: Reactions that are straightforward on a laboratory scale can become problematic when scaled up. Maintaining consistent reaction temperatures, efficient mixing, and controlled addition of reagents are crucial for maximizing yield and minimizing the formation of impurities. For iodination reactions, controlling the regioselectivity to obtain the desired 2-iodo isomer is a key challenge.

Catalyst Efficiency and Cost: If the synthesis involves cross-coupling reactions, the cost and efficiency of the palladium catalysts often used can be a major concern. While significant research has gone into developing more efficient and robust catalysts, their cost and the need for removal from the final product add complexity to the process.

Solvent and Waste Management: The use of organic solvents in synthesis and purification processes generates waste streams that must be managed in an environmentally responsible and cost-effective manner. The development of greener synthetic routes that minimize solvent use or employ more environmentally benign solvents is a key consideration for industrial applications.

Purification: Achieving the high purity required for applications such as pharmaceuticals or electronic materials often necessitates multiple purification steps, such as chromatography. Scaling up chromatographic separations can be expensive and time-consuming, adding to the final cost of the product. nih.gov

Strategies for Enhancing Industrial Viability

To address these challenges and enhance the industrial viability of this compound for specialized applications, several strategies can be employed:

Route Scouting and Process Development: A thorough investigation of different synthetic routes is essential to identify the most cost-effective and scalable process. This includes evaluating different starting materials, iodinating agents, and reaction conditions.

Continuous Flow Chemistry: Transitioning from batch processing to continuous flow chemistry can offer significant advantages in terms of safety, efficiency, and scalability. Flow reactors allow for better control over reaction parameters, leading to higher yields and purity, and can often be operated in a more automated fashion.

Catalyst Innovation: Research into more active, stable, and recyclable catalysts can significantly reduce the cost of synthesis. This includes the development of heterogeneous catalysts that can be easily separated from the reaction mixture.

In-situ Generation of Reagents: The development of methods for the in-situ generation of reactive intermediates can improve safety and reduce costs. For example, electrochemical methods for generating iodinating agents are being explored as a greener alternative to traditional reagents.

Targeting High-Value Applications: The most viable path to industrial production for a compound like this compound is to identify and target high-value applications where the cost of the intermediate is a smaller fraction of the final product's value. This could include complex pharmaceutical ingredients or specialized organic electronic materials.

The following table outlines some of the key considerations for scaling up the production of this compound:

Factor Laboratory Scale Considerations Industrial Scale Challenges Potential Solutions
Reagent Cost Focus on reaction success and yield.High cost of iodine and specialized iodinating agents. sigmaaldrich.comBulk purchasing, reagent recycling, exploring lower-cost alternatives.
Synthesis Method Manual batch processing is common.Heat and mass transfer limitations, safety concerns with large batches.Process automation, continuous flow chemistry.
Catalyst High catalyst loading may be acceptable.Cost, recovery, and deactivation of precious metal catalysts like palladium. Development of more active and robust catalysts, use of heterogeneous catalysts.
Purification Laboratory-scale chromatography is feasible.Scaling up chromatography is expensive and complex. nih.govCrystallization, distillation, development of more selective reactions to minimize impurities.
Waste Management Solvent disposal on a small scale.Management of large volumes of solvent and reagent byproducts.Solvent recycling, use of greener solvents, atom-economical reactions.

Ultimately, the industrial viability of this compound will depend on a concerted effort in chemical process development to create a robust, cost-effective, and sustainable manufacturing process that can meet the demands of specialized, high-value markets.

Q & A

Q. What are the established synthetic routes for Ethyl 2-iodo-1-naphthoate, and what key parameters influence yield and purity?

  • Methodological Answer : this compound is typically synthesized via iodination of ethyl 1-naphthoate using iodine sources (e.g., N-iodosuccinimide) in the presence of a catalyst. Key parameters include:
  • Reagent stoichiometry : Optimize iodine equivalents to minimize polyiodination byproducts.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction homogeneity.
  • Temperature control : Maintain 50–80°C to balance reaction rate and side-product formation.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity.
    Validate yields and purity via HPLC (≥95% purity threshold) and NMR (absence of unreacted starting material) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks using coupling constants (e.g., aromatic protons at δ 7.5–8.5 ppm) and DEPT-135 for carbon hybridization. Confirm iodination via deshielding of the adjacent aromatic proton.
  • IR Spectroscopy : Identify ester carbonyl (C=O stretch at ~1720 cm⁻¹) and C-I bonds (500–600 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]+) and isotopic pattern (iodine has a 127 amu signature).
    Cross-validate data with computational tools (e.g., DFT for NMR chemical shift prediction) to resolve ambiguities .

Q. What are the known solubility and stability profiles of this compound under various storage conditions?

  • Methodological Answer :
  • Solubility : Test in common solvents (e.g., DCM, THF, ethanol) via gravimetric analysis. Record saturation points and temperature-dependent solubility curves.
  • Stability : Conduct accelerated degradation studies under UV light, humidity (40–80% RH), and elevated temperatures (40–60°C). Monitor via TLC or HPLC for decomposition products (e.g., ester hydrolysis to naphthoic acid).
    Store in amber vials at –20°C under inert atmosphere to prevent iodine loss or oxidation .

Advanced Research Questions

Q. How can computational chemistry methods be applied to predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :
  • DFT Calculations : Model transition states for Suzuki-Miyaura coupling to evaluate activation barriers. Use software (e.g., Gaussian, ORCA) with B3LYP/6-31G* basis sets.
  • Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., THF vs. toluene).
  • Frontier Orbital Analysis : Identify nucleophilic/electrophilic sites via HOMO-LUMO gaps. Compare with experimental results (e.g., regioselectivity in palladium-catalyzed reactions).
    Validate predictions by synthesizing derivatives and analyzing coupling efficiencies .

Q. What experimental strategies can resolve discrepancies in reported catalytic efficiencies of this compound in Suzuki-Miyaura reactions?

  • Methodological Answer :
  • Controlled Variable Testing : Replicate studies with standardized conditions (catalyst loading, solvent, base). Use a design-of-experiments (DoE) approach to isolate confounding variables.
  • Kinetic Profiling : Monitor reaction progress via in-situ IR or GC-MS to compare turnover frequencies.
  • Byproduct Analysis : Characterize side products (e.g., homocoupling) via LC-MS and propose mechanistic adjustments (e.g., ligand tuning).
    Cross-reference with literature to identify systematic errors (e.g., moisture sensitivity, iodide scavenging) .

Q. What are the methodological considerations for designing kinetic studies to investigate the hydrolysis mechanisms of this compound under acidic vs. basic conditions?

  • Methodological Answer :
  • pH-Rate Profiling : Conduct reactions in buffered solutions (pH 1–14) at 25°C. Use UV-Vis spectroscopy to track ester cleavage (λmax ~240 nm).
  • Isotope Labeling : Incorporate 18O in the ester group to distinguish acid-catalyzed (AAC2) vs. base-catalyzed (BAL2) mechanisms.
  • Activation Parameters : Calculate ΔH‡ and ΔS‡ via Eyring plots using rate constants at multiple temperatures.
    Compare with computational transition-state models to validate mechanistic pathways .

Data Presentation Guidelines

  • Synthesis Results : Tabulate yields, purity, and reaction conditions (e.g., solvent, temperature, catalyst) for reproducibility .
  • Spectroscopic Data : Include annotated spectra with peak assignments and reference shifts .
  • Kinetic Data : Use Arrhenius/Eyring plots and error bars to depict confidence intervals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.